molecular formula C8H7BrFNO2 B11862481 2-(3-Bromo-5-fluoropyridin-4-YL)oxetan-2-OL

2-(3-Bromo-5-fluoropyridin-4-YL)oxetan-2-OL

Cat. No.: B11862481
M. Wt: 248.05 g/mol
InChI Key: NWEURJADUYLWCU-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-fluoropyridin-4-yl)oxetan-2-ol is a fluorinated pyridine derivative with the molecular formula C8H7BrFNO2 and a molecular weight of 248.05 g/mol This compound is notable for its unique structure, which includes a bromine and fluorine atom on the pyridine ring and an oxetane ring attached to the pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature . This reaction yields 2-fluoro-3-bromopyridine, which can then be further reacted to form the desired oxetane derivative.

Industrial Production Methods

Industrial production of 2-(3-Bromo-5-fluoropyridin-4-yl)oxetan-2-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-fluoropyridin-4-yl)oxetan-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Cyclization Reactions: The oxetane ring can participate in cyclization reactions to form larger ring systems.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used for substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used for oxidation reactions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

2-(3-Bromo-5-fluoropyridin-4-yl)oxetan-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-fluoropyridin-4-yl)oxetan-2-ol involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms on the pyridine ring enhances its binding affinity to certain enzymes and receptors. The oxetane ring contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(3-Bromo-5-fluoropyridin-4-yl)oxetan-2-ol can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H7BrFNO2

Molecular Weight

248.05 g/mol

IUPAC Name

2-(3-bromo-5-fluoropyridin-4-yl)oxetan-2-ol

InChI

InChI=1S/C8H7BrFNO2/c9-5-3-11-4-6(10)7(5)8(12)1-2-13-8/h3-4,12H,1-2H2

InChI Key

NWEURJADUYLWCU-UHFFFAOYSA-N

Canonical SMILES

C1COC1(C2=C(C=NC=C2F)Br)O

Origin of Product

United States

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